Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate: is a chemical compound with the molecular formula C16H21ClN2O5 and a molecular weight of 356.81 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a 4-chloro-3-nitrophenyl group attached to an oxane ring. It is used in various scientific research applications due to its interesting chemical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-3-nitrophenyl oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by the substitution of the chloro group.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of nitro and chloro substituents on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with different biological activities .
Comparison with Similar Compounds
Tert-butyl N-(4-chloro-3-nitrophenyl)carbamate: Similar structure but lacks the oxane ring.
Tert-butyl (3-hydroxypropyl)carbamate: Similar carbamate group but different substituents.
N-Boc-4-iodophenylcarbamate: Similar carbamate group but different halogen substituent.
Uniqueness: Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate is unique due to the presence of both the oxane ring and the 4-chloro-3-nitrophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O5/c1-15(2,3)24-14(20)18-16(6-8-23-9-7-16)11-4-5-12(17)13(10-11)19(21)22/h4-5,10H,6-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDWWCLWZGEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.